molecular formula C12H11NO5 B12916525 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one

Cat. No.: B12916525
M. Wt: 249.22 g/mol
InChI Key: AFCFQJKLHJPJNX-TWGQIWQCSA-N
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Description

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one is an organic compound that belongs to the class of benzylidene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and dihydrofuran-2(3H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzylidene)dihydrofuran-2(3h)-one
  • 3-(3-Nitrobenzylidene)dihydrofuran-2(3h)-one
  • 3-(4-Methoxy-3-nitrobenzylidene)tetrahydrofuran-2(3h)-one

Uniqueness

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one is unique due to the presence of both methoxy and nitro groups on the benzylidene moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(3Z)-3-[(4-methoxy-3-nitrophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C12H11NO5/c1-17-11-3-2-8(7-10(11)13(15)16)6-9-4-5-18-12(9)14/h2-3,6-7H,4-5H2,1H3/b9-6-

InChI Key

AFCFQJKLHJPJNX-TWGQIWQCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/CCOC2=O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCOC2=O)[N+](=O)[O-]

Origin of Product

United States

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